molecular formula C12H19N3 B6259723 3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine CAS No. 2145474-02-6

3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B6259723
CAS No.: 2145474-02-6
M. Wt: 205.30 g/mol
InChI Key: YVKJHPSVHSAQRD-UHFFFAOYSA-N
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Description

3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine typically involves the cyclocondensation of hydrazine with a carbonyl compound. One common method is the reaction of phenylhydrazine with acetone, followed by cyclization to form the pyrazole ring. The reaction is usually carried out under reflux conditions with an acid catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-4-(propan-2-yl)-1H-pyrazol-5-amine is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and other applications .

Properties

CAS No.

2145474-02-6

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

5-phenyl-4-propan-2-ylpyrazolidin-3-amine

InChI

InChI=1S/C12H19N3/c1-8(2)10-11(14-15-12(10)13)9-6-4-3-5-7-9/h3-8,10-12,14-15H,13H2,1-2H3

InChI Key

YVKJHPSVHSAQRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(NNC1N)C2=CC=CC=C2

Purity

95

Origin of Product

United States

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